Cas no 18101-35-4 (2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-amine)

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-amine structure
18101-35-4 structure
Product Name:2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
CAS No:18101-35-4
MF:C13H15N3
MW:213.278302431107
CID:2783317
PubChem ID:21455567
Update Time:2025-04-21

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamine
    • SCHEMBL1094177
    • 4,5,6,7-Tetrahydro-2-phenyl-2H-indazol-3-amine
    • 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl-
    • DTXSID30614230
    • AKOS014683686
    • 18101-35-4
    • AWXHPOLIQWMFKZ-UHFFFAOYSA-N
    • DB-153001
    • 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
    • Inchi: 1S/C13H15N3/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2
    • InChI Key: AWXHPOLIQWMFKZ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(=C2C(CCCC2)=N1)N

Computed Properties

  • Exact Mass: 213.126597491Da
  • Monoisotopic Mass: 213.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.8Ų
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